1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene
Description
1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para-position and a bis(ethylsulfanyl)methyl group (–CH(SC₂H₅)₂) at the ortho-position. The ethylsulfanyl (–SC₂H₅) groups introduce sulfur-based electron-rich moieties, influencing the compound’s electronic structure, solubility, and reactivity.
Properties
CAS No. |
6302-92-7 |
|---|---|
Molecular Formula |
C11H15ClS2 |
Molecular Weight |
246.8 g/mol |
IUPAC Name |
1-[bis(ethylsulfanyl)methyl]-4-chlorobenzene |
InChI |
InChI=1S/C11H15ClS2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
AWCZABAORFIGSK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C1=CC=C(C=C1)Cl)SCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with bis(ethylsulfanyl)methane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, its derivatives may induce the formation of reactive oxygen species (ROS), which can cause DNA damage and trigger cellular responses such as apoptosis .
Comparison with Similar Compounds
Key Structural Features and Analogs:
Key Differences :
- Sulfur Connectivity : The target compound features two ethylsulfanyl groups on a methyl bridge, contrasting with disulfides (e.g., 4-Chlorophenyl Disulfide) or sulfonyl chlorides (e.g., ), which exhibit higher reactivity due to S–S or S=O bonds.
- Substituent Bulk : Ethyl groups in the target compound enhance lipophilicity compared to smaller groups (e.g., –CH₃ in ) or aromatic substituents (e.g., –C₆H₄Cl in Chlorbenside).
Physicochemical Properties
Comparative Data (Inferred from Analogs):
Notes:
- The ethylsulfanyl groups in the target compound likely increase solubility in non-polar solvents compared to disulfides or sulfonyl chlorides.
- Chlorbenside’s lower molecular weight correlates with its use as a pesticide due to volatility and penetration efficiency .
Reactivity and Chemical Behavior
- Oxidation : Ethylsulfanyl groups (–SC₂H₅) are less prone to oxidation than thiols (–SH) but can form sulfoxides (–SO–) or sulfones (–SO₂–) under strong oxidizing conditions, similar to Chlorbenside .
- Nucleophilic Substitution : The –Cl substituent may undergo substitution reactions, particularly in the presence of electron-withdrawing groups (e.g., –SO₂Cl in ) .
- Thermal Stability : Bis(ethylsulfanyl) derivatives are more stable than disulfides (e.g., 4-Chlorophenyl Disulfide), which decompose at high temperatures .
Research Findings and Conformational Studies
While direct data on the target compound is scarce, studies on MCPOC (Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate) reveal that substituent orientation significantly impacts stability and reactivity :
- Conformational Preferences : In MCPOC, ester group orientation relative to the oxazole ring leads to energy differences of ~3–45 kJ/mol between conformers. Similarly, the ethylsulfanyl groups in the target compound may adopt low-energy conformations to minimize steric clashes.
- Spectroscopic Signatures : FTIR and Raman studies () show that sulfur-related vibrational modes (e.g., ν(S–C) at 600–700 cm⁻¹) are critical for identifying conformers.
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